U-76074

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

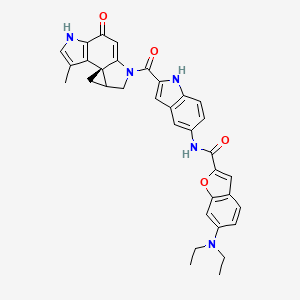

U-76074 is a metabolite of the cyclopropylpyrroloindole prodrug Carzelesin. Carzelesin is a DNA-sequence-specific alkylating agent that has shown significant potential in cancer treatment due to its ability to bind to the minor groove of DNA and induce irreversible DNA alkylation .

準備方法

The preparation of U-76074 involves the activation of Carzelesin through a two-step reaction. Initially, the phenyl-urethane substituent of Carzelesin undergoes hydrolysis to form the intermediate compound U-76073. This intermediate then undergoes ring closure to form the active compound this compound .

化学反応の分析

U-76074 primarily undergoes alkylation reactions due to its structure as a DNA minor groove binder. The compound is known to form covalent bonds with DNA, leading to DNA cleavage and subsequent cell death via apoptosis . Common reagents and conditions used in these reactions include the presence of DNA and physiological conditions that facilitate the binding of this compound to the DNA minor groove . The major product formed from these reactions is the alkylated DNA, which disrupts the DNA architecture and structural integrity .

科学的研究の応用

U-76074 has been extensively studied for its applications in cancer research. As a potent DNA alkylating agent, it has shown efficacy in inhibiting the growth of various tumor cells. The compound has been used in preclinical and clinical studies to evaluate its potential as an anti-cancer agent . Additionally, this compound has been used in studies to understand the mechanisms of DNA damage and repair, as well as the development of drug resistance in cancer cells .

作用機序

The mechanism of action of U-76074 involves its binding to the minor groove of DNA, followed by alkylation of the adenine-N3 position. This alkylation disrupts the DNA structure, leading to DNA cleavage and cell death via apoptosis . The molecular targets of this compound include the DNA minor groove, where it forms covalent bonds with specific DNA sequences . The pathways involved in its mechanism of action include the induction of DNA damage response pathways and the activation of apoptotic pathways .

類似化合物との比較

U-76074 is part of the cyclopropylpyrroloindole family, which includes other compounds such as Adozelesin, Bizelesin, and Carzelesin . These compounds share a similar mechanism of action, involving DNA minor groove binding and alkylation. this compound is unique in its specific DNA sequence selectivity and its ability to induce DNA cleavage more effectively than some of its analogs . The similar compounds in this family are known for their high cytotoxicity and potential as anti-cancer agents .

特性

CAS番号 |

119813-15-9 |

|---|---|

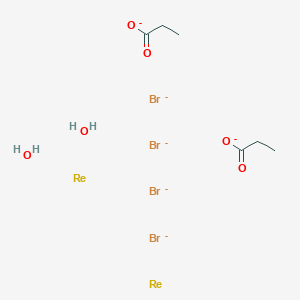

分子式 |

C34H31N5O4 |

分子量 |

573.6 g/mol |

IUPAC名 |

6-(diethylamino)-N-[2-[(1R)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C34H31N5O4/c1-4-38(5-2)23-8-6-19-12-28(43-27(19)13-23)32(41)36-22-7-9-24-20(10-22)11-25(37-24)33(42)39-17-21-15-34(21)29(39)14-26(40)31-30(34)18(3)16-35-31/h6-14,16,21,35,37H,4-5,15,17H2,1-3H3,(H,36,41)/t21?,34-/m0/s1 |

InChIキー |

XHPVXGJAGWHKNR-GVWUWIDXSA-N |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=C7C(=CN8)C |

異性体SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6C[C@@]67C5=CC(=O)C8=C7C(=CN8)C |

正規SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=C7C(=CN8)C |

同義語 |

U 76074 U-76,074 U-76074 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

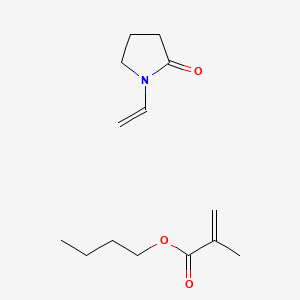

![(4R,5S,6R)-6-(1-hydroxyethyl)-3-[(3S,5R)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1209755.png)

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1209761.png)